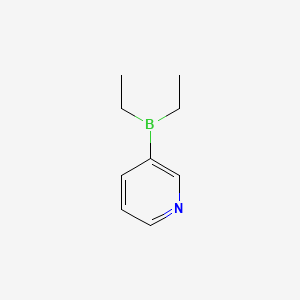

Diethyl(3-pyridyl)borane

概述

描述

Diethyl(3-pyridyl)borane is an organoboron compound with the molecular formula C9H14BN. It is a white to almost white solid with a melting point of 172-175°C . This compound is slightly soluble in water and is primarily used as a reactant in various organic synthesis reactions .

准备方法

Diethyl(3-pyridyl)borane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopyridine with diethylmethoxyborane in the presence of n-butyllithium in dibutyl ether . The reaction is carried out at -78°C under a nitrogen atmosphere. After the reaction, the mixture is allowed to warm to room temperature, followed by the addition of water and brine. The organic layer is separated, dried over sodium sulfate, and concentrated. The resulting slurry is dissolved in isopropanol, cooled, and the product is isolated by filtration .

化学反应分析

Diethyl(3-pyridyl)borane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: It participates in substitution reactions, such as N-methylation of the pyridyl group.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form trisubstituted pyrimidines from polyhalopyrimidines.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Diethyl(3-pyridyl)borane has several scientific research applications:

作用机制

The mechanism of action of diethyl(3-pyridyl)borane involves its role as a reactant in various organic synthesis reactions. It acts as a boron source in coupling reactions, where it participates in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism . In this process, the boron atom in this compound interacts with palladium catalysts to facilitate the transfer of the pyridyl group to the target molecule, forming new chemical bonds .

相似化合物的比较

Diethyl(3-pyridyl)borane can be compared with other similar organoboron compounds, such as:

Phenylboronic acid: Used in similar coupling reactions but has different reactivity due to the phenyl group.

Triethylborane: Another organoboron compound with different applications and reactivity.

Borane-pyridine complex: Used in reduction reactions but has different properties and uses compared to this compound .

This compound is unique due to its specific reactivity in coupling reactions and its role in the synthesis of biologically active compounds.

生物活性

Diethyl(3-pyridyl)borane (DEPB) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₄BN

- Molecular Weight : 147.03 g/mol

- Melting Point : 162 °C

- CAS Number : 89878-14-8

These properties make DEPB suitable for various applications in organic synthesis and medicinal chemistry, particularly as a boron-containing compound that can participate in diverse chemical reactions.

Synthesis

DEPB can be synthesized through several methods, including:

- Borylation of Pyridine : The reaction of 3-pyridine with diethylborane under controlled conditions.

- N-Methylation Reactions : The pyridyl group can undergo N-methylation, allowing for the creation of derivatives with modified biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DEPB and related compounds. For instance, derivatives of pyridine have shown significant antibacterial activity against various Gram-positive bacteria. In particular, compounds similar to DEPB have been evaluated for their ability to inhibit biofilm formation and combat drug resistance.

- Case Study : A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated strong antibacterial effects comparable to established antibiotics like linezolid. These compounds exhibited universal antibiofilm activity and significant concentration-dependent inhibition of biofilm formation against Streptococcus pneumoniae .

The proposed mechanisms for the biological activity of DEPB include:

- Binding Affinity : Molecular docking studies suggest that DEPB and its derivatives form stable interactions with bacterial targets, enhancing their efficacy.

- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for combating persistent infections, as biofilms protect bacteria from both the immune system and antibiotic treatment .

Research Findings and Data Tables

The following table summarizes key findings from recent research on DEPB-related compounds:

常见问题

Basic Research Questions

Q. What are the key structural features of diethyl(3-pyridyl)borane, and how do they influence its reactivity in organic synthesis?

this compound consists of a boron atom bonded to two ethyl groups and a 3-pyridyl group. The pyridyl moiety provides Lewis basicity due to the nitrogen lone pair, enabling coordination to transition metals (e.g., Pd), while the boron center acts as a Lewis acid. This bifunctional nature facilitates its role in cross-coupling reactions, such as Suzuki-type couplings, where it serves as a nucleophilic borane donor .

Q. What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

Characterization typically involves multinuclear NMR (¹¹B, ¹H, ¹³C) to confirm boron coordination and electronic environment. Mass spectrometry (MS) verifies molecular weight, while X-ray diffraction (XRD) provides crystallographic data for structural elucidation. For example, tris(aryl)boranes are analyzed using Gutmann-Beckett or Childs' methods to quantify Lewis acidity, which could be adapted for this compound .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

The compound participates in coupling reactions with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₂Cl₂) in biphasic THF/H₂O systems with NaHCO₃ as a base. For instance, it enables the synthesis of 3-arylpyridines via C–B bond activation, achieving yields of 36–49% depending on reaction time and substrate .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in cross-coupling reactions with variable yields?

Yield discrepancies (e.g., 36% vs. 49% in similar reactions) may arise from differences in catalyst loading, temperature gradients, or substrate electronic effects. Systematic optimization should include:

- Screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).

- Adjusting solvent polarity (THF vs. DME) and base strength (NaHCO₃ vs. K₂CO₃).

- Monitoring reaction time and temperature (e.g., 60°C for 17–20 hours) .

Q. What mechanistic insights explain the role of this compound in retinoic acid metabolism inhibition?

this compound may interfere with retinoic acid synthesis or degradation enzymes (e.g., cytochrome P450 17A). Researchers can assess its inhibitory effects via:

- In vitro assays : Measure enzyme activity in the presence of the compound using LC-MS to quantify substrate/product ratios.

- Docking studies : Model interactions with enzyme active sites to identify binding motifs. Evidence suggests its potential to modulate STRA6-like protein (STRA6L) pathways, though direct biochemical validation is needed .

Q. How do electronic and steric effects of the pyridyl group impact the catalytic efficiency of this compound in frustrated Lewis pair (FLP) systems?

The 3-pyridyl group’s electron-withdrawing nature enhances boron’s Lewis acidity, promoting small-molecule activation (e.g., H₂ or CO₂). Steric hindrance from ethyl groups may limit substrate access, requiring tailored FLP designs. Comparative studies with tris(aryl)boranes (e.g., B(C₆F₅)₃) could quantify acidity via NMR titration or computational methods (e.g., DFT) .

Q. What strategies address contradictions in catalytic performance when this compound is used in heterogeneous vs. homogeneous systems?

In heterogeneous catalysis (e.g., MOF-supported boranes), leaching or pore size limitations may reduce efficiency. Solutions include:

- Post-synthetic modification : Immobilize the borane on UiO-66-NH₂ via amine-borane coordination.

- Spectroscopic tracking : Use ¹¹B NMR or XAS to monitor boron speciation during catalysis .

Q. Methodological Considerations

- Synthetic Protocols : Prioritize Pd-catalyzed methods for coupling reactions, referencing Ishikura et al. (1984) for foundational procedures .

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using Gaussian) to confirm structural assignments.

- Contradiction Resolution : Replicate low-yield reactions under inert conditions to rule out borane oxidation or hydrolysis .

属性

IUPAC Name |

diethyl(pyridin-3-yl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKBCQOJVMAHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC)(CC)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349087 | |

| Record name | Diethyl(3-pyridyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89878-14-8 | |

| Record name | 3-(Diethylboryl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89878-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Diethylboryl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089878148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl(3-pyridyl)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(diethylboranyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIETHYLBORYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BC5KW7BC5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。